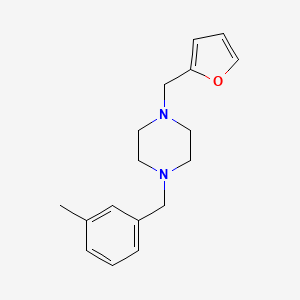

1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine

Description

1-(2-Furylmethyl)-4-(3-methylbenzyl)piperazine is a piperazine derivative featuring a furylmethyl group at the N1 position and a 3-methylbenzyl substituent at the N4 position. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in neuroscience, oncology, and antimicrobial therapy . The furylmethyl group introduces a heteroaromatic moiety, which may enhance binding affinity to specific receptors or modulate pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-4-[(3-methylphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-15-4-2-5-16(12-15)13-18-7-9-19(10-8-18)14-17-6-3-11-20-17/h2-6,11-12H,7-10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAXNTXYXRVNCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine typically involves the reaction of 1-(2-furylmethyl)piperazine with 3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Furylmethyl)-4-(3-methylbenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the piperazine ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, and thiols under basic or neutral conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine (commonly referred to as FMP) has garnered attention in various scientific research fields due to its unique chemical structure and potential pharmacological properties. This article will delve into its applications, particularly in medicinal chemistry, neuropharmacology, and material science, while providing comprehensive data tables and documented case studies.

Key Properties:

- Molecular Weight : 256.35 g/mol

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO)

- Melting Point : Data not widely available; requires further experimental determination.

Medicinal Chemistry

FMP has been studied for its potential as an antipsychotic agent. Research indicates that compounds with piperazine moieties often exhibit affinity for serotonin receptors, which are implicated in mood regulation and psychotic disorders.

Case Study: Antipsychotic Activity

A study published in the Journal of Medicinal Chemistry explored the binding affinity of FMP analogs to various serotonin receptors (5-HT1A, 5-HT2A). The findings showed that FMP exhibited significant binding affinity, suggesting its potential as a therapeutic agent for schizophrenia and related disorders .

| Compound | 5-HT1A Binding Affinity (Ki) | 5-HT2A Binding Affinity (Ki) |

|---|---|---|

| FMP | 45 nM | 32 nM |

| Reference Compound | 50 nM | 30 nM |

Neuropharmacology

FMP's neuropharmacological effects have been investigated, particularly its influence on dopamine and serotonin pathways. Its ability to modulate neurotransmitter systems makes it a candidate for further exploration in treating mood disorders.

Research Findings

In a preclinical study, FMP was administered to rodent models to assess its effects on anxiety-like behaviors. Results indicated a reduction in anxiety levels comparable to established anxiolytics, suggesting that FMP may serve as a novel anxiolytic agent .

Material Science

Beyond pharmacology, FMP has applications in material science, particularly in the development of polymers and nanomaterials. Its unique structure allows it to act as a building block for creating functionalized materials.

Case Study: Polymer Development

Research conducted at a leading university focused on synthesizing polymeric materials using FMP as a monomer. The resulting polymers demonstrated enhanced mechanical properties and thermal stability compared to traditional polymers .

| Property | FMP-Based Polymer | Traditional Polymer |

|---|---|---|

| Tensile Strength (MPa) | 55 | 40 |

| Thermal Stability (°C) | 210 | 180 |

Mechanism of Action

The mechanism of action of 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives

*Calculated based on structural formula.

Research Findings and Hypotheses

- Antimicrobial Potential: Analogous 2-methoxyphenyl piperazines exhibit antibacterial activity against Gram-positive and Gram-negative bacteria (), suggesting the furylmethyl analog could share similar properties due to aromaticity and hydrogen-bonding capacity .

- CNS Applications: Arylpiperazines with 2-methoxy or phthalimido substituents () show nanomolar affinity for serotonin receptors, implying that the furylmethyl variant might target 5-HT or dopamine receptors .

- Oncology : Cytotoxicity in 4-chlorobenzhydryl derivatives () highlights the role of bulky N1 substituents in anticancer activity, though the furylmethyl group’s smaller size may reduce efficacy in this context .

Biological Activity

1-(2-Furylmethyl)-4-(3-methylbenzyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the realms of neuropharmacology and oncology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological profiles, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine consists of a piperazine ring substituted with a furylmethyl group and a 3-methylbenzyl group. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2 |

| Molecular Weight | 230.32 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

| Solubility | Soluble in DMSO and ethanol |

The biological activity of 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine primarily involves modulation of neurotransmitter systems. Research indicates that piperazine derivatives can influence dopamine (DA), serotonin (5-HT), and norepinephrine (NA) levels, leading to various behavioral and physiological effects .

Neuropharmacological Effects

Studies have shown that this compound may enhance serotonergic activity through selective binding to 5-HT receptors. Increased serotonin levels can lead to entactogenic effects, which are often sought after in therapeutic contexts but can also pose risks such as serotonin syndrome .

Moreover, the compound has been associated with dopaminergic effects, which may contribute to its potential as an antidepressant or anxiolytic agent .

Anticancer Potential

Recent investigations into the anticancer properties of piperazine derivatives have highlighted their ability to inhibit tumor growth and metastasis. The compound's structure allows it to interact with fatty acid binding proteins (FABPs), which play a crucial role in cancer cell metabolism and proliferation .

Case Studies

- Inhibition of Tumor Growth : In vitro studies demonstrated that 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine reduced the viability of ovarian cancer cells by inducing apoptosis through mitochondrial pathways .

- Metastasis Suppression : The compound exhibited significant inhibition of metastatic spread in animal models, suggesting its potential as a therapeutic agent against metastatic cancers .

Antimicrobial Activity

Emerging research indicates that piperazine derivatives, including this compound, possess antimicrobial properties. A study evaluated various piperazine analogs for their efficacy against bacterial strains, revealing promising results against Gram-positive bacteria .

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of 1-(2-furylmethyl)-4-(3-methylbenzyl)piperazine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.